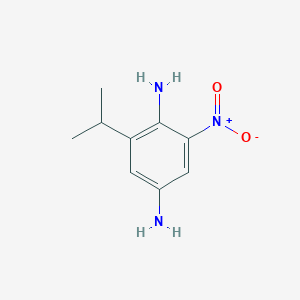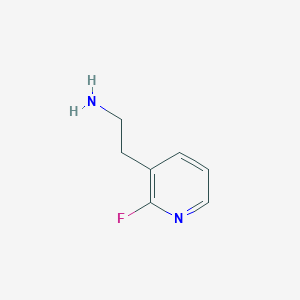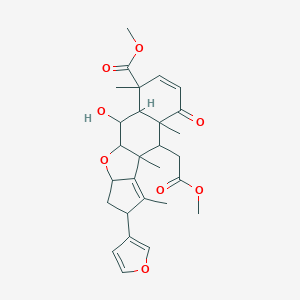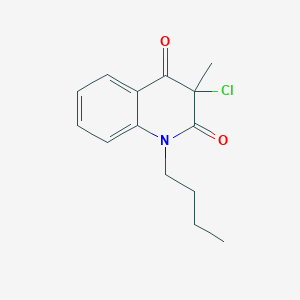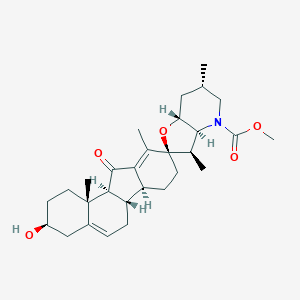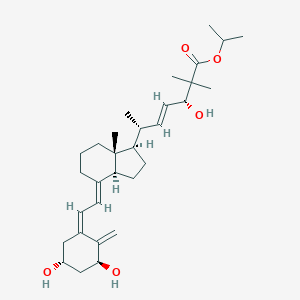![molecular formula C13H17IO3 B119212 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane CAS No. 338458-96-1](/img/structure/B119212.png)
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane is an organic compound with a complex structure that includes an iodomethyl group and a phenylmethoxy group attached to a 1,4-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane typically involves the following steps:
Formation of the 1,4-dioxane ring: This can be achieved through the cyclization of appropriate diols or dihalides under acidic or basic conditions.
Introduction of the iodomethyl group: This step often involves the use of iodomethane (CH3I) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Attachment of the phenylmethoxy group: This can be done through a nucleophilic substitution reaction using phenylmethanol (C6H5CH2OH) and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The compound can be reduced to remove the iodomethyl group or to modify the phenylmethoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of deiodinated or demethylated products.
Applications De Recherche Scientifique
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Biological Studies: May serve as a probe or reagent in biochemical assays and studies.
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane depends on its specific application:
As a synthetic intermediate: It acts as a building block, participating in various chemical reactions to form more complex structures.
In medicinal chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
- 2-(Chloromethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
- 2-(Fluoromethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
Uniqueness
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations.
Propriétés
IUPAC Name |
2-(iodomethyl)-6-(phenylmethoxymethyl)-1,4-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO3/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMEZMZNVFQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CI)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442909 |
Source


|
| Record name | AGN-PC-0H8UKL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338458-96-1 |
Source


|
| Record name | AGN-PC-0H8UKL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
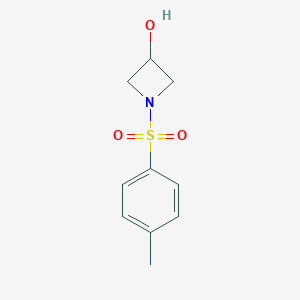

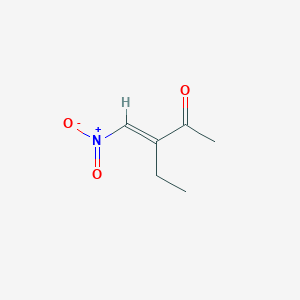

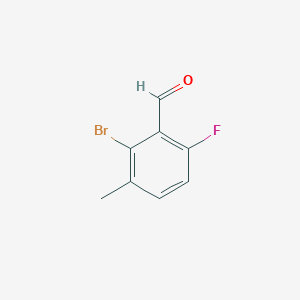
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)


